Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

説明

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide (TBAT) is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Molecular Structure Analysis

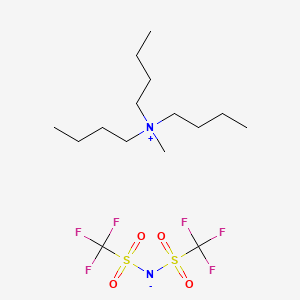

The molecular formula of TBAT is C15H30F6N2O4S2 . The InChI string representation of its structure is InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 . The Canonical SMILES representation is CCCCN+(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .

Physical And Chemical Properties Analysis

TBAT is a liquid at room temperature with a melting point of 27 °C . It has a density of 1.276 g/cm3 . The molecular weight of TBAT is 480.5 g/mol .

科学的研究の応用

Extraction Solvent

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide has been explored as a potential extraction solvent for separating benzene from its mixtures with octane and decane. This research demonstrates its effectiveness in liquid-liquid equilibrium systems for such separations, indicating its utility in chemical processing and purification applications (Requejo et al., 2016).

Thermophysical Properties

The thermophysical properties of this ionic liquid, such as density, viscosity, refractive index, and surface tension, have been measured across various temperatures. Understanding these properties is crucial for its application in different industrial and scientific contexts, particularly in relation to its interaction with other compounds and materials (Bhattacharjee et al., 2014).

Sustainable Synthesis

Innovative, sustainable synthesis methods for producing this compound have been developed. These methods emphasize efficiency, cost-effectiveness, and environmental sustainability, crucial for scaling up its production and application in various fields (Mena & Guirado, 2020).

High Conductivity Applications

The ionic liquid's high conductivity properties have been explored, making it a candidate for use in electrolytes and other applications where efficient ion transport is necessary. Its reduced melting points and glass-forming properties further enhance its potential in various technological applications (McFarlane et al., 2000).

Phase Transition Analysis

Studies on phase transitions of this compound have provided insights into its structural behavior under varying temperatures and pressures. Such information is vital for its use in temperature-sensitive applications and for understanding its stability under different conditions (Lima et al., 2016).

Applications in Carbon Nanotube Technology

It has been proposed as a transparent, strong electron-withdrawing p-type dopant in carbon nanotubes, offering advantages such as high thermal stability and no significant change in transmittance. This opens up avenues for its use in advanced material science and nanotechnology (Kim et al., 2010).

Advanced Electrolytes in Lithium Batteries

Research has shown that solutions of this ionic liquid can serve as stable, efficient electrolytes in lithium batteries, contributing to improved charge-discharge efficiency and rate capability, highlighting its significance in the field of energy storage and battery technology (Fernicola et al., 2007).

作用機序

Target of Action

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide, also known as N,N-Dibutyl-N-methylbutan-1-aminium bis((trifluoromethyl)sulfonyl)amide, is primarily targeted towards the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte, which are the primary targets of this compound .

Mode of Action

This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It interacts with the anode, cathode, and electrolyte of the battery, facilitating the charge-discharge cycle .

Result of Action

The result of the action of this compound is the facilitation of the charge-discharge cycle in lithium-ion batteries . This enhances the performance of the batteries, making them more efficient.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause skin irritation, so protective gloves and eye protection should be worn when handling this compound .

Safety and Hazards

TBAT should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause irritation upon contact with skin, and personal protective equipment such as gloves and safety glasses should be worn when handling it . Inhalation or ingestion should be avoided, and medical attention should be sought immediately if this occurs .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVHDZWUBSWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047905 | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405514-94-5 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)